Oxymatrine
Description
Properties
IUPAC Name |
(1R,2R,9S,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h11-13,15H,1-10H2/t11-,12+,13+,15-,17?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPBINOPNYFXID-LHDUFFHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CCC[N+]4(C3C(CCC4)CN2C(=O)C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]3CCC[N+]4([C@H]3[C@@H](CCC4)CN2C(=O)C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937482 | |
| Record name | Oxymatrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in water, Soluble in methanol, Soluble in ethanol | |
| Record name | Oxymatrine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white powder, White dice from crystal | |
CAS No. |
16837-52-8 | |
| Record name | Oxymatrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,5H,10H-Dipyrido[2,1-f:3',2',1'-ij][1,6]naphthyridin-10-one, dodecahydro-, 4-oxide, (4R,7aS,13aR,13bR,13cS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Oxymatrine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
208 °C | |
| Record name | Oxymatrine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxymatrine can be synthesized through several methods, including the oxidation of matrine. The process typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to introduce the additional oxygen atom into the matrine molecule .
Industrial Production Methods
In industrial settings, this compound is often extracted from the roots of Sophora flavescens using solvents like ethanol or methanol. The extraction process is followed by purification steps, including crystallization and filtration, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Oxymatrine undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form different derivatives.
Reduction: It can be reduced back to matrine under specific conditions.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various this compound derivatives, which may have different biological activities and properties .
Scientific Research Applications
Neuroprotective Effects
Oxymatrine has shown significant promise in neuroprotection, particularly in conditions such as epilepsy, depression, Parkinson's disease, and Alzheimer's disease. Its neuroprotective properties are attributed to its ability to reduce nerve cell damage and inflammation through antiapoptotic, antioxidant, and anti-inflammatory mechanisms. Research indicates that this compound can enhance neuronal survival and function by modulating various signaling pathways involved in neurodegeneration .
Case Study: Neuroprotection in Alzheimer’s Disease
A study highlighted this compound's potential to ameliorate cognitive deficits in animal models of Alzheimer's disease by reducing oxidative stress and inflammation in the brain . The findings suggest that this compound could be developed as a therapeutic agent for neurodegenerative diseases.
Antitumor Activity
This compound exhibits significant antitumor effects across various cancer types, including pancreatic and melanoma cancers. It induces apoptosis in cancer cells by regulating key proteins involved in cell survival and death.
Case Study: Pancreatic Cancer
In vitro studies demonstrated that this compound inhibited the growth of human pancreatic cancer PANC-1 cells through apoptosis induction. This was associated with the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors . The study concluded that this compound could serve as a potential therapeutic agent for pancreatic cancer treatment.
Case Study: Melanoma
Recent research indicated that this compound suppresses melanoma development by targeting the MYC/PD-L1 pathway, enhancing immune responses against tumor cells. It was found to promote the activation of CD4+ T cells and inhibit regulatory T cells, suggesting a dual mechanism of direct tumor suppression and immune modulation .
Anti-inflammatory Properties
This compound has been extensively studied for its anti-inflammatory effects, particularly in inflammatory bowel diseases and other chronic inflammatory conditions. It has been shown to inhibit pro-inflammatory cytokines and signaling pathways such as NF-κB.
Case Study: Colitis Model
In a model of dextran sulfate sodium-induced colitis, this compound administration significantly reduced inflammation and tissue damage by inhibiting NF-κB nuclear translocation . This suggests its potential utility in treating inflammatory bowel diseases.
Antiviral Effects
Research indicates that this compound possesses antiviral properties, particularly against hepatitis B virus infections. Its efficacy is attributed to its ability to modulate immune responses and directly inhibit viral replication.
Case Study: Hepatitis B Treatment
Clinical studies have suggested that this compound can improve liver function and reduce viral load in patients with chronic hepatitis B infection . Further investigations are warranted to establish standardized treatment protocols.
Cryptosporidiosis Treatment
This compound has been identified as a potential therapeutic agent against cryptosporidiosis, a zoonotic disease caused by Cryptosporidium species. It regulates host inflammatory responses through modulation of cytokines such as TNF-α and IL-6.
Case Study: Mechanistic Insights
A study utilized network pharmacology to elucidate the mechanisms through which this compound exerts its effects on cryptosporidiosis, highlighting its interaction with multiple signaling pathways . This approach provides a framework for further exploration of this compound's therapeutic applications in infectious diseases.
Summary Table of Applications
Mechanism of Action
Oxymatrine exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as the MAPK and PI3K-AKT pathways.
Anti-tumor: Induces apoptosis and inhibits cell proliferation by modulating the expression of proteins involved in cell survival and death.
Anti-fibrotic: Inhibits the TGF-β1 signaling pathway, reducing collagen production and preventing fibrosis .
Comparison with Similar Compounds
Comparison with Similar Compounds: Oxymatrine vs. Matrine
Matrine, a structural analog of this compound, shares the same botanical origin and a nearly identical molecular backbone, differing only by an oxygen atom at the N-oxide position in this compound . Below is a systematic comparison:
Structural and Pharmacokinetic Properties
Pharmacological Mechanisms
Data Tables
Table 1: Key Pharmacokinetic and Structural Differences
| Parameter | This compound | Matrine |
|---|---|---|
| Bioavailability | Lower (prodrug) | Higher (active form) |
| Plasma Half-Life | 6–8 hours | 4–6 hours |
| Solubility | Higher aqueous solubility | Moderate solubility |
Table 2: Anticancer Efficacy in Cell Lines
| Cell Line | This compound (Apoptosis Rate) | Matrine (Apoptosis Rate) |
|---|---|---|
| SW480 (Colorectal Cancer) | 16.68% (fs-LE extract) | 13.5% (SE extract) |
| Hep G2 (Liver Cancer) | Cell cycle arrest | Mild cycle perturbation |
Biological Activity
Oxymatrine is an alkaloid derived from the roots of Sophora flavescens, a plant commonly used in traditional Chinese medicine. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antiviral, and anticancer effects. This article reviews the current understanding of this compound's biological activity, supported by recent research findings, case studies, and data tables.
This compound exerts its biological effects through various mechanisms:
- Anti-inflammatory Effects : this compound has been shown to modulate inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, primarily through the NF-κB signaling pathway. In a study involving mice infected with Cryptosporidium, this compound regulated the mRNA and protein expression of IL-6 and TNF-α in intestinal tissues, demonstrating its potential as an anti-inflammatory agent .
- CYP450 Induction : Research indicates that this compound can induce the activity and gene expression of cytochrome P450 enzymes (CYPs), particularly CYP2B1. This induction is dose-dependent and suggests a role for this compound in drug metabolism .
- Regulation of Signaling Pathways : this compound has been implicated in the modulation of several key signaling pathways, including the YY1/IL-6/STAT3 pathway in lupus nephritis models. By inhibiting YY1 expression, this compound reduces inflammation associated with this condition .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Bioavailability : The absolute oral bioavailability of this compound is approximately 26.43%, indicating that it can be effectively absorbed when administered orally .
- Tissue Distribution : Studies have shown that this compound distributes widely throughout the body, with significant accumulation in the small intestine, kidneys, stomach, and spleen .
- Metabolism : The metabolism of this compound involves CYP450 enzymes, which play a role in its pharmacokinetic profile and therapeutic efficacy .
Case Studies
Several studies highlight the therapeutic potential of this compound:
- Lupus Nephritis : A study demonstrated that this compound ameliorates symptoms of lupus nephritis by targeting inflammatory pathways, specifically inhibiting YY1 and reducing IL-6 levels in renal tissues .
- Cryptosporidiosis Treatment : In animal models, this compound showed promise in treating cryptosporidiosis by regulating inflammatory markers and enhancing immune responses .
- Chronic Pruritus : In vitro studies revealed that this compound effectively alleviates inflammation in RAW264.7 cells by inhibiting LPS-induced activation of MAPK pathways, suggesting its potential for treating chronic itch conditions .
Data Tables
The following table summarizes key findings from various studies on this compound's biological activity:
Q & A
Q. What are the standard analytical methods for quantifying oxymatrine in plant extracts and formulations?
High-performance liquid chromatography (HPLC) is the most validated method for quantifying this compound. Key parameters include a linear calibration range (1–50 mg·L⁻¹), recovery rates (103.6%–105.0%), and limits of quantification (LOQs: 0.226 mg·L⁻¹ for matrine and 0.684 mg·L⁻¹ for this compound). Inter- and intra-day precision should maintain RSD <15%, with validation via spiked samples lacking Sophora flavescens matrices .
Q. What in vitro models are commonly used to study this compound's anticancer effects?
Human colorectal cancer (RKO) and hepatocellular carcinoma (HepG2, MHCC97H, SMMC7721) cell lines are widely employed. Experimental endpoints include proliferation (MTT assay), migration/invasion (transwell assays), and epithelial-mesenchymal transition (EMT) marker analysis (e.g., E-cadherin, Snail via Western blot) . Dose-response studies typically use this compound concentrations ≤0.4 mg/mL to avoid cytotoxicity .
Q. How is this compound's anti-inflammatory activity evaluated in preclinical studies?
Rodent models of hepatitis B virus (HBV) infection (e.g., HepG2.2.15 cells) assess antiviral effects via ERK1/2 phosphorylation and transcription factor modulation (HNF1α/HNF4α). Outcomes include HBV antigen secretion and DNA replication suppression, measured via ELISA and qPCR .
Advanced Research Questions
Q. How can researchers resolve contradictions between in silico predictions and experimental data on this compound's mutagenicity?
Conflicting predictions (e.g., positive in silico alerts vs. negative Ames tests) require adherence to OECD TG 471 guidelines. Use five bacterial strains (e.g., Salmonella typhimurium TA98, TA100) with/without metabolic activation. Prioritize experimental data over computational models, especially when structural analogs have conflicting training data .
Q. What methodologies elucidate this compound's modulation of NF-κB signaling in colorectal cancer?
Mechanistic studies combine RNA/protein analysis of EMT markers (qPCR/Western blot) and NF-κB pathway components (e.g., p65). Co-treatment with NF-κB inhibitors (e.g., BAY 11-7082) can validate specificity. Dose-dependent suppression of MMP-2/-9 expression further links EMT inhibition to metastasis reduction .
Q. How do molecular docking studies inform this compound's multitarget potential in sepsis-cancer comorbidity?
Docking analysis (e.g., AutoDock Vina) evaluates binding affinities to targets like IL-10 and MMP8. Low binding energies (<−7.0 kcal/mol) and hydrogen-bond interactions indicate stable binding. Cross-validate with gene expression data (e.g., RNA-seq) to identify shared pathways (e.g., inflammation-apoptosis axis) .
Q. What experimental designs assess this compound's dose-response effects in pulmonary hypertension models?
Use monocrotaline-induced rat models to evaluate hemodynamic parameters (e.g., right ventricular systolic pressure) and molecular pathways (NO/PGI2/ET-1 imbalance). Histopathology (vascular remodeling) and biochemistry (eNOS/ADMA levels) complement pharmacological outcomes .
Methodological Considerations
- Data Contradiction Analysis : When conflicting results arise (e.g., mutagenicity predictions), prioritize OECD-compliant assays over in silico models and conduct sensitivity analyses using multiple strains/conditions .
- Experimental Reproducibility : Detailed method sections must include compound purity (>95%), cell line authentication, and statistical parameters (mean ± SD, n=3). Reference OECD or CLSI guidelines for assay standardization .
- Literature Integration : Use tools like SciFinder or PubMed to cross-reference this compound's mechanisms across cancer types (e.g., MMP-9 inhibition in CRC vs. HCC) and validate findings with orthogonal assays (e.g., siRNA knockdown) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
